N-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-[(4-Chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide derivative featuring a triazolopyridine core substituted with a 4-chlorobenzyl group and a 4-fluorophenyl moiety. The combination of electron-withdrawing substituents (chlorine and fluorine) likely enhances binding affinity to biological targets, such as parasitic enzymes, by modulating electronic and steric properties .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O2S/c20-15-5-3-14(4-6-15)12-25(17-9-7-16(21)8-10-17)28(26,27)18-2-1-11-24-13-22-23-19(18)24/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBIGGRSLLJASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)S(=O)(=O)N(CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article explores its biological activity through various studies, including in vitro evaluations and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The compound features a triazolo-pyridine core with sulfonamide functionality. Its molecular formula is C15H13ClFN5O2S, which contributes to its diverse biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolo-pyridine sulfonamides. For instance, in vitro tests demonstrated significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for selected derivatives were reported as follows:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| 13 | 0.30 | Pseudomonas aeruginosa |
These results indicate that modifications to the core structure can enhance antibacterial efficacy, particularly against resistant strains .
Antimalarial Activity
In a study focused on antimalarial properties, several derivatives of the triazolo-pyridine scaffold were synthesized and evaluated against Plasmodium falciparum. Notably, two compounds exhibited promising IC50 values:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 3-Ethyl-7-(3-fluorobenzyl)-6-sulfonamide | 2.24 | Inhibition of falcipain-2 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 4.98 | Inhibition of falcipain-2 |
The mechanism involves inhibition of falcipain-2, an essential enzyme for the survival of the malaria parasite .
Enzyme Inhibition
The compound also shows significant enzyme inhibitory activities. In particular, it has been noted for its inhibition of acetylcholinesterase (AChE) and urease:
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase | 0.63 |
| Urease | 2.14 |
These activities suggest potential applications in treating conditions related to enzyme dysregulation .
Case Studies
A notable case study involved a series of synthesized derivatives based on the triazolo-pyridine framework. These compounds underwent rigorous testing for their pharmacological profiles:
- Antibacterial Screening : Compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- Bioactivity Assessment : Bovine serum albumin (BSA) binding studies indicated strong interactions with specific amino acids, enhancing their pharmacological effectiveness.
- Structure-Activity Relationship Analysis : Variations in substituents on the triazolo-pyridine core significantly influenced biological activity, guiding further optimization for drug development .
Scientific Research Applications
Biological Activities
The compound exhibits significant biological activities that make it a candidate for pharmaceutical development:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the triazole ring is often associated with enhanced activity against bacteria and fungi. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens, suggesting potential applications in treating infections .
- Anticancer Properties : Compounds containing triazole moieties have been investigated for their anticancer effects. The sulfonamide group can enhance the solubility and bioavailability of drugs, which is crucial for effective cancer therapy. Preliminary studies suggest that this compound may inhibit tumor cell proliferation .
- Anti-inflammatory Effects : Similar sulfonamide derivatives have demonstrated anti-inflammatory properties by inhibiting specific pathways involved in inflammation. Research indicates that targeting these pathways can provide therapeutic benefits in conditions like arthritis .
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial and anticancer applications:
- Neurological Disorders : Some studies suggest that modifications to similar triazole compounds can exhibit neuroprotective effects, indicating potential use in treating neurodegenerative diseases .
- Cardiovascular Health : Research has indicated that certain triazole derivatives may help manage cardiovascular diseases by modulating blood pressure and improving vascular health .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- A study published in Journal of Medicinal Chemistry demonstrated that a related triazole derivative significantly inhibited bacterial growth in vitro and showed promise as a lead compound for developing new antibiotics .
- Another research article detailed the anticancer activity of a sulfonamide derivative in human cancer cell lines, showing a dose-dependent response and highlighting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural similarity to .
Key Observations:
- Substituent Effects : The target compound’s 4-chlorobenzyl and 4-fluorophenyl groups differ from analogs with 3-chlorobenzyl or 3,5-difluorophenyl substituents. Para-substituted halogens (e.g., 4-fluoro) may enhance metabolic stability compared to meta-substituted derivatives .
- The 3-ethyl variant shows higher molecular weight but lacks reported melting points, suggesting variable crystallinity.
- Melting Points : Higher melting points (e.g., 198–199°C in ) correlate with symmetric para-substitution and methyl groups, which may enhance crystal packing.
Preparation Methods
Hydrazine Substitution and Cyclization
The initial step involves the reaction of 2-chloropyridine-8-sulfonyl chloride (1a) with hydrazine hydrate in i-propanol at 80°C for 12 hours to yield 2-hydrazinylpyridine-8-sulfonamide (2a) . Cyclization is achieved using acetic anhydride under reflux, forming thetriazolo[4,3-a]pyridine sulfonamide scaffold (3a) .
Table 1: Cyclization Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Acetic anhydride |
| Temperature (°C) | 120 |
| Time (h) | 6 |
| Yield (%) | 78 |
Dual Functionalization of the Sulfonamide Nitrogen
The target compound requires two distinct aromatic groups on the sulfonamide nitrogen: a 4-fluorophenyl and a 4-chlorobenzyl moiety.
Stepwise N-Alkylation and N-Arylation
-
Primary Arylation : Reacting 3a with 4-fluoroaniline in dichloromethane (DCM) using triethylamine (TEA) as a base yields N-(4-fluorophenyl)-triazolo[4,3-a]pyridine-8-sulfonamide (4a) .
-
N-Alkylation : Treating 4a with 4-chlorobenzyl bromide in dimethylformamide (DMF) at 60°C for 8 hours introduces the 4-chlorobenzyl group, yielding the final product.
Table 2: Functionalization Reaction Parameters
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Arylation | 4-Fluoroaniline | DCM | 25 | 4 | 85 |
| Alkylation | 4-Chlorobenzyl bromide | DMF | 60 | 8 | 72 |
Optimization of Reaction Conditions
Solvent and Base Selection
The use of DMF in the alkylation step enhances nucleophilicity of the sulfonamide nitrogen, while TEA in the arylation step minimizes side reactions. Alternative bases like potassium carbonate reduced yields by 15% due to incomplete deprotonation.
Temperature and Time Trade-offs
Elevating the cyclization temperature to 120°C reduced reaction time from 12 to 6 hours without compromising yield. Prolonged heating beyond 8 hours in the alkylation step led to decomposition, capping optimal duration at 8 hours.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity, with retention time = 12.4 minutes.
Challenges and Alternative Routes
Q & A
Basic: What are the critical steps for synthesizing N-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?
The synthesis involves two primary stages:
Formation of the triazolo[4,3-a]pyridine core : Reacting a hydrazinylpyridine sulfonamide precursor with methyl ortho-acetate under reflux conditions to cyclize the triazole ring. This step requires precise stoichiometric control (e.g., 1.1–1.25 equivalents of methyl ortho-acetate) and anhydrous solvents like ethanol or toluene .
N-Alkylation : Introducing substituents via benzyl chloride derivatives (e.g., 4-chlorobenzyl chloride) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–90°C. Reaction monitoring via TLC ensures completion, typically within 6–8 hours .
Basic: What analytical methods confirm the compound’s structural integrity?
Post-synthesis characterization employs:
- 1H/13C-NMR : To verify substituent positions and aromatic proton environments. For example, the 1H-NMR spectrum of analogous compounds shows distinct signals for methyl groups (δ ~2.70 ppm) and sulfonamide protons (δ ~10.75 ppm) .
- Elemental analysis : Validates purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- LC/MS : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 435–437 for related analogs) .
Advanced: How do structural modifications influence biological activity?
Key structure-activity relationship (SAR) insights include:
- Substituent effects : Adding electron-withdrawing groups (e.g., 4-fluorophenyl) enhances antimalarial activity by improving target binding (e.g., Plasmodium falciparum dihydroorotate dehydrogenase inhibition). Conversely, bulky substituents (e.g., 2,5-dimethylbenzyl) reduce solubility and efficacy .
- Sulfonamide linkage : The sulfonamide group’s orientation and hydrogen-bonding capacity are critical for target engagement. Modifications here often lead to drastic activity drops .
Advanced: What in vitro models are used to evaluate its antimalarial potential?
- Plasmodium falciparum cultures : Assess growth inhibition (IC₅₀) using synchronized parasite cultures (e.g., 3D7 strain) over 48–72 hours. Activity is compared to chloroquine and artemisinin derivatives .
- Cytotoxicity screening : Parallel testing on mammalian cell lines (e.g., HepG2) ensures selectivity (e.g., selectivity index >10) .
Advanced: How can researchers resolve contradictory activity data across analogs?
- Systematic SAR analysis : Compare analogs with incremental modifications. For example, replacing 4-fluorophenyl with 3,5-difluorophenyl (as in compound 8a ) improved IC₅₀ by 3-fold, highlighting halogen positioning’s role .
- Computational docking : Identify binding pocket mismatches. For instance, bulkier substituents may clash with hydrophobic residues in the PfDHODH active site, explaining reduced potency .
Advanced: What computational strategies predict target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with PfDHODH (PDB: 1TV5). Focus on sulfonamide hydrogen bonds with Arg265 and hydrophobic interactions with Leu176 .
- MD simulations : Assess binding stability over 50–100 ns trajectories. Stable RMSD (<2 Å) and conserved hydrogen bonds validate docking predictions .
Advanced: How to optimize synthetic yield and purity?
- Reaction optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, increasing DMF volume from 5 mL to 10 mL improved yields by 15% in related compounds .
- Purification : Gradient flash chromatography (hexane/EtOAc 7:3 to 1:1) resolves sulfonamide byproducts. Recrystallization in ethanol/water (1:1) enhances purity to >98% .
Advanced: What are the compound’s stability profiles under storage?
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 160–162°C. Long-term storage at –20°C in amber vials prevents photodegradation .
- Hydrolytic stability : pH 7.4 PBS buffer studies (37°C, 7 days) show <5% degradation, confirming suitability for in vitro assays .
Advanced: How to address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO stocks (≤0.1% final concentration) with surfactants (e.g., 0.01% Tween-80) to prevent aggregation .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance aqueous dispersion and cellular uptake .
Advanced: What future research directions are prioritized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
